![molecular formula C25H20N4O3 B2634285 1-(3,4-二甲苯基)-6-甲氧基-3-(4-硝基苯基)-1H-吡唑并[4,3-c]喹啉 CAS No. 901044-94-8](/img/structure/B2634285.png)

1-(3,4-二甲苯基)-6-甲氧基-3-(4-硝基苯基)-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

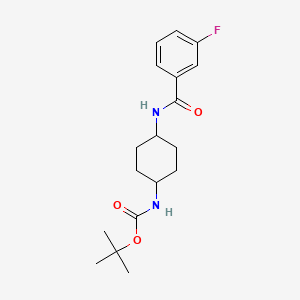

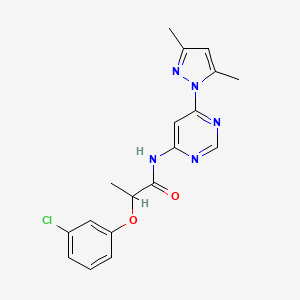

The compound “1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound. These types of compounds are often found in many biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with various substituents attached to it. The 3,4-dimethylphenyl, 6-methoxy, and 4-nitrophenyl groups would all contribute to the overall properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing groups present in the molecule. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the nitro group and the methoxy group could increase its solubility in polar solvents .科学研究应用

Medicinal Chemistry and Drug Development

(3,4-dimethylphenyl)ethanone: exhibits potential as a scaffold for designing novel drugs. Researchers have explored its derivatives for their anti-inflammatory, antitumor, and antimicrobial activities. By modifying its structure, scientists can create analogs with improved pharmacological properties .

Anti-Cancer Agents

The pyrazoloquinoline core in this compound has drawn attention due to its anti-cancer properties. Researchers investigate its ability to inhibit specific kinases involved in cancer cell proliferation. By targeting these kinases, novel anti-cancer agents may emerge .

Photophysical Applications

The combination of electron-donating and electron-withdrawing groups in (3,4-dimethylphenyl)ethanone makes it interesting for photophysical studies. Its fluorescence properties can be harnessed for imaging applications, such as fluorescent probes in biological systems .

Organic Light-Emitting Diodes (OLEDs)

The electron-rich pyrazoloquinoline moiety can serve as a building block for OLED materials. Researchers explore its luminescent properties to enhance OLED efficiency and color purity. By incorporating it into device architectures, OLED displays and lighting systems may benefit .

Agrochemicals

The nitro-substituted phenyl group in this compound contributes to its potential as an agrochemical. Researchers investigate its pesticidal properties, aiming to develop environmentally friendly alternatives to conventional pesticides .

Coordination Chemistry

(3,4-dimethylphenyl)ethanone: can act as a ligand in coordination complexes. Its unique structure allows it to form stable complexes with transition metals. These complexes find applications in catalysis, material science, and supramolecular chemistry .

作用机制

Target of Action

The compound “1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinolines . Quinolines are aromatic nitrogen-containing heterocyclic compounds . They are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures .

Mode of Action

The interaction of quinolines with their targets can lead to changes in the activity of these targets, potentially influencing cellular processes . .

Biochemical Pathways

Quinolines can affect various biochemical pathways depending on their specific targets . For instance, some quinolines are known to inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation .

Result of Action

The molecular and cellular effects of “1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” would depend on its specific targets and mode of action. Given its classification as a quinoline, it might have potential effects on cell proliferation, signal transduction, or other cellular processes .

未来方向

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3/c1-15-7-10-19(13-16(15)2)28-25-20-5-4-6-22(32-3)24(20)26-14-21(25)23(27-28)17-8-11-18(12-9-17)29(30)31/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMSMUUJCHZCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)

![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)

![1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone](/img/structure/B2634212.png)

![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide](/img/structure/B2634220.png)

![4-chloro-3-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2634222.png)